

Ethyl 3-oxohexanoate: A Comprehensive Technical Guide for Flavor Applications

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Compound of Interest

Compound Name: Ethyl 3-oxohexanoate

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Abstract

Ethyl 3-oxohexanoate, a key flavoring agent, is widely utilized in the food and beverage industry for its characteristic sweet, fruity, and green aroma profile. This technical guide provides an in-depth analysis of its chemical properties, sensory characteristics, and applications. It details experimental protocols for its synthesis and sensory evaluation, and explores the potential biochemical pathways involved in its flavor perception. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in flavor chemistry and drug development.

Introduction

Ethyl 3-oxohexanoate (also known as ethyl butyrylacetate) is a beta-keto ester recognized for its pleasant fruity and sweet flavor profile, with green nuances.^{[1][2]} It is a synthetically produced flavoring substance that has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), bearing the FEMA number 3683.^{[3][4]} Its versatile sensory characteristics make it a valuable ingredient in a wide array of food products, including beverages, confectionery, and baked goods.^{[1][5]} This document outlines the technical specifications, sensory data, and relevant experimental methodologies for the effective application of **ethyl 3-oxohexanoate** as a flavor agent.

Chemical and Physical Properties

Ethyl 3-oxohexanoate is a colorless liquid with a characteristic fruity odor.[\[2\]](#) Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	Ethyl 3-oxohexanoate	[2]
Synonyms	Ethyl butyrylacetate, Ethyl 3-oxocaproate, Ethyl butanoylacetate	[2]
CAS Number	3249-68-1	[2]
Molecular Formula	C ₈ H ₁₄ O ₃	[2]
Molecular Weight	158.19 g/mol	[4]
Appearance	Colorless liquid	[2]
Odor Profile	Sweet, fruity, green, berry	[1] [4]
Taste Profile	Fruity, pineapple, green with sweet licorice and vanilla notes (at 50 ppm)	[1]
Boiling Point	104 °C at 22 mmHg	[4]
Density	0.989 g/mL at 25 °C	[4]
Refractive Index	1.427 at 20 °C	[4]
Solubility	Slightly soluble in water; soluble in alcohol and fats	[1]

Sensory Information and Applications

Ethyl 3-oxohexanoate is valued for its ability to impart a complex and desirable flavor profile. Its primary sensory attributes are fruity and sweet, with green and berry undertones.[\[1\]](#)[\[4\]](#)

Flavor Profile

The flavor of **ethyl 3-oxohexanoate** is often described as reminiscent of pineapple and green apples, with sweet, licorice, and vanilla notes at a concentration of 50 ppm.^[1] The green and sweaty notes contribute to its complexity, making it suitable for a variety of flavor compositions.

Applications and Recommended Use Levels

Ethyl 3-oxohexanoate is used in a range of food and beverage products. The following table summarizes typical use levels as determined by FEMA.

Food Category	Average Usual PPM	Average Maximum PPM
Non-alcoholic Beverages	-	1.5
Alcoholic Beverages	-	3.0
Baked Goods	-	5.0
Hard Candy	-	7.5
Confectionery Frostings	-	3.0
Gelatins / Puddings	-	3.0
Fruit Ices	-	2.5
Fats / Oils	-	2.5

Data sourced from The Good Scents Company.^[1]

Experimental Protocols

Synthesis of Ethyl 3-oxohexanoate

A common method for the synthesis of **ethyl 3-oxohexanoate** involves the reaction of Meldrum's acid with butyryl chloride, followed by ethanolysis.

Materials:

- 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid)
- Dichloromethane

- Pyridine
- Butyryl chloride
- Ethanol
- Dilute hydrochloric acid
- Magnesium sulfate

Procedure:

- Dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane and 188 ml of pyridine.
- Cool the mixture to 5°C using an ice bath.
- Add 133 ml of butyryl chloride dropwise to the cooled mixture.
- After the addition is complete, stir the mixture for three hours at room temperature.
- Wash the resulting solution with a dilute solution of hydrochloric acid.
- Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum to yield an oil.
- Dissolve the oil in 700 ml of ethanol and reflux the mixture for six hours.
- Evaporate the ethanol under vacuum.
- Distill the residue to obtain pure **ethyl 3-oxohexanoate**.

Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two products.^{[3][6][7][8]}

Objective: To determine if a perceptible difference exists between a control sample and a sample containing a specific concentration of **ethyl 3-oxohexanoate**.

Materials:

- Control sample (e.g., unflavored beverage)
- Test sample (control sample with a specified concentration of **ethyl 3-oxohexanoate**)
- Identical, odor-free tasting cups labeled with random three-digit codes[1]
- Palate cleansers (e.g., unsalted crackers, room temperature water)[8]
- Sensory evaluation ballots

Procedure:

- Panelist Selection: Recruit a panel of at least 24-30 trained or consumer panelists.
- Sample Preparation: Prepare the control and test samples. For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different.[7]
- Presentation: The order of presentation of the three samples should be randomized for each panelist to avoid positional bias.[1] There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, and ABB.[7]
- Evaluation: Instruct panelists to evaluate the samples from left to right.[3] They should cleanse their palate with water and/or an unsalted cracker between samples.[8]
- Task: Ask panelists to identify the sample that is different from the other two and to describe the perceived difference.
- Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a chi-square test or by consulting a statistical table for triangle tests.[3] A significance level of $p < 0.05$ is typically used to conclude that a perceptible difference exists.

Quantitative Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of esters in beverages and can be used for the quantification of **ethyl 3-oxohexanoate** in a liquid food matrix.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)

Sample Preparation (Liquid-Liquid Extraction):

- Take a 10 mL aliquot of the liquid sample (e.g., beverage).
- Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate).
- Extract the sample with 5 mL of dichloromethane three times.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 250 °C
- Ion Source Temperature: 230 °C
- Scan Range: m/z 40-350

Quantification: Create a calibration curve using standards of **ethyl 3-oxohexanoate** of known concentrations with the internal standard. The concentration of **ethyl 3-oxohexanoate** in the

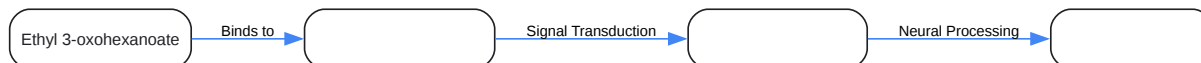
sample can then be determined by comparing its peak area relative to the internal standard against the calibration curve.

Flavor Perception and Signaling Pathways

The perception of **ethyl 3-oxohexanoate**'s flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Perception

The fruity and green aroma of **ethyl 3-oxohexanoate** is detected by olfactory receptors (ORs) located in the nasal cavity. As a beta-keto ester, it possesses both a ketone and an ester functional group, which likely interact with specific ORs. Research has shown that distinct sets of glomeruli in the olfactory bulb are activated by ketones and esters, suggesting specialized neural pathways for these chemical classes. The sweet and fruity notes are likely mediated by the ester group, while the green and other complex notes may arise from the molecule as a whole.



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Figure 1. Olfactory pathway for **ethyl 3-oxohexanoate**.

Gustatory Perception

The sweet taste component of **ethyl 3-oxohexanoate** is perceived by taste receptors on the tongue. Sweet tastes are primarily detected by a heterodimer of G-protein coupled receptors, T1R2 and T1R3. It is hypothesized that the sweet character of **ethyl 3-oxohexanoate** activates this receptor complex, leading to a downstream signaling cascade that results in the perception of sweetness.



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Figure 2. Gustatory pathway for the sweet perception of **ethyl 3-oxohexanoate**.

Conclusion

Ethyl 3-oxohexanoate is a versatile and effective flavoring agent with a desirable sweet, fruity, and green sensory profile. Its established safety and wide range of applications make it a valuable tool for food and beverage formulators. This guide has provided a comprehensive overview of its technical properties, application levels, and detailed experimental protocols for its synthesis and evaluation. The proposed mechanisms for its flavor perception offer a basis for further research into the specific receptor interactions that elicit its characteristic flavor. A deeper understanding of these mechanisms will enable more precise and innovative applications of **ethyl 3-oxohexanoate** in the future.

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